molecular formula C23H27N3O3S B2933498 2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-82-5

2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2933498
CAS No.: 901241-82-5
M. Wt: 425.55
InChI Key: DMKRWYHOJXGZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex imidazole derivative featuring a 1H-imidazole core substituted at positions 2, 4, and 5 with 4-methylphenyl, sulfanyl-linked acetamide, and 4-methoxyphenyl groups, respectively. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions, which are critical for biological activity or material applications.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-16-5-7-18(8-6-16)22-25-21(17-9-11-19(29-3)12-10-17)23(26-22)30-15-20(27)24-13-4-14-28-2/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKRWYHOJXGZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the attachment of the acetamide group through a nucleophilic substitution reaction. Industrial production methods may utilize advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for the acetamide group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions but often include simpler derivatives of the original compound.

Scientific Research Applications

2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 329080-24-2) , a structural analog with a tetrazole ring instead of imidazole.

Property Target Compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-isopropylphenyl]acetamide
Molecular Formula C₂₈H₂₈N₄O₃S (estimated based on structure) C₁₃H₁₇N₅OS
Molar Mass (g/mol) ~524.6 (estimated) 291.37
Core Heterocycle 1H-imidazole (C₃H₄N₂) 1-methyl-1H-1,2,3,4-tetrazole (C₂H₃N₄)
Key Substituents 4-Methoxyphenyl, 4-methylphenyl, N-(3-methoxypropyl)acetamide 4-isopropylphenyl, methyl-tetrazole
Functional Groups Imidazole, sulfanyl, methoxy, acetamide Tetrazole, sulfanyl, isopropyl, acetamide

Key Observations :

  • Heterocycle Differences : The imidazole core in the target compound offers two nitrogen atoms in a 1,3-arrangement, enabling distinct electronic and steric interactions compared to the tetrazole’s four nitrogen atoms, which may enhance metabolic stability .

Electronic and Reactivity Profiles

A comparative DFT study of structurally related acetamide derivatives (e.g., azo dyes with acetamide and phenol groups) highlights that electron-donating substituents (e.g., methoxy) lower the HOMO-LUMO gap, increasing reactivity and polarizability . For the target compound, the 4-methoxyphenyl group likely reduces the HOMO-LUMO gap compared to the tetrazole analog, which has a more electron-deficient heterocycle.

Pharmacological and Physicochemical Properties

  • Solubility : The N-(3-methoxypropyl) group in the target compound introduces ether and amide functionalities, improving aqueous solubility relative to the tetrazole analog’s isopropyl group .
  • Bioactivity: Imidazole derivatives are known for antimicrobial and anti-inflammatory properties, while tetrazoles are often used as bioisosteres for carboxylic acids, suggesting divergent therapeutic applications .

Research Findings and Methodological Insights

  • Computational Modeling : DFT methods, as applied in studies of analogous compounds, predict that the target compound’s methoxy groups enhance electron density at the imidazole ring, favoring interactions with biological targets (e.g., enzyme active sites) .
  • Synthetic Challenges : The tetrazole analog’s synthesis involves cycloaddition reactions, whereas the target compound’s imidazole core may require multi-step condensation, impacting scalability .

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H27N3O3S
  • Molecular Weight : 425.55 g/mol
  • InChI Key : InChI=1S/C23H27N3O3S/c1-15-2-4-16(5-3-15)9-24-21(29)11-27-18(12-28)10-25-23(27)33-13-22(30)26-17-6-7-19-20(8-17)32-14-31-19/h2-8,10,28H,9,11-14H2,1H3,(H,24,29)(H,26,30)

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various substituted imidazoles, revealing that compounds with similar structures to the target compound demonstrated effectiveness against several bacterial strains and fungi. The presence of the imidazole ring is crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Antioxidant Activity

The antioxidant potential of imidazole derivatives has been documented through various assays. For instance, the ABTS radical scavenging assay showed that certain imidazole compounds significantly reduce oxidative stress by neutralizing free radicals. The structure of this compound suggests it may possess similar antioxidant capabilities due to the presence of electron-donating groups like methoxy .

Anticancer Activity

Imidazole derivatives are also being explored for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death. The compound may exhibit similar effects owing to its structural features .

Case Studies

StudyFindings
Antimicrobial Efficacy A study found that imidazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Antioxidant Properties In vitro assays demonstrated significant radical scavenging activity for certain imidazole compounds, suggesting potential as therapeutic agents against oxidative stress-related diseases.
Anticancer Properties Research indicated that imidazole compounds could inhibit tumor growth in murine models, with some derivatives showing selective toxicity towards cancer cells over normal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes with primary amines in the presence of a catalyst.
  • Sulfanyl Group Introduction : The sulfanyl group can be introduced via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.